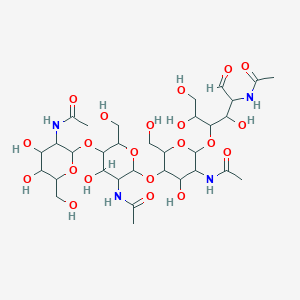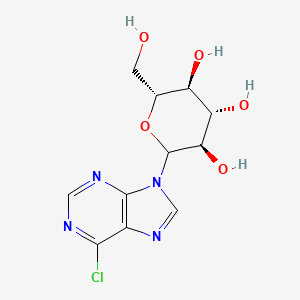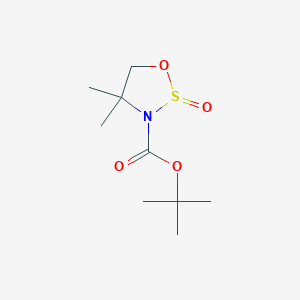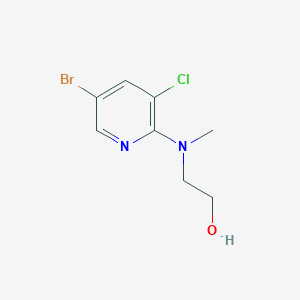
N,N',N'',N'''-Tetraacetylchitotetraose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’,N’‘,N’‘’-Tetraacetylchitotetraose: is an amino tetrasaccharide consisting of three 2-acetamido-2-deoxy-β-D-glucopyranose residues and a 2-acetamido-2-deoxy-D-glucopyranose residue joined in sequence by (1→4) glycosidic bonds . This compound is a derivative of chitin, a natural polymer found in the exoskeletons of crustaceans and insects .
準備方法
Synthetic Routes and Reaction Conditions: : N,N’,N’‘,N’‘’-Tetraacetylchitotetraose can be synthesized through the acetylation of chitotetraose, which involves the reaction of chitotetraose with acetic anhydride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid degradation of the product.
Industrial Production Methods: : Industrial production of N,N’,N’‘,N’‘’-Tetraacetylchitotetraose involves the extraction of chitin from natural sources, followed by its partial hydrolysis to obtain chitotetraose. The chitotetraose is then acetylated using acetic anhydride to produce N,N’,N’‘,N’‘’-Tetraacetylchitotetraose .
化学反応の分析
Types of Reactions: : N,N’,N’‘,N’‘’-Tetraacetylchitotetraose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Hydrolysis: This reaction can be carried out using acidic or enzymatic conditions to break down the glycosidic bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide or periodate can be used to oxidize the hydroxyl groups on the glucopyranose residues.
Reduction: Reducing agents like sodium borohydride can be used to reduce the carbonyl groups to hydroxyl groups.
Major Products: : The major products formed from these reactions include partially hydrolyzed oligosaccharides, oxidized derivatives, and reduced derivatives of N,N’,N’‘,N’‘’-Tetraacetylchitotetraose .
科学的研究の応用
N,N’,N’‘,N’‘’-Tetraacetylchitotetraose has a wide range of applications in scientific research:
作用機序
The mechanism of action of N,N’,N’‘,N’‘’-Tetraacetylchitotetraose involves its interaction with specific enzymes and receptors. For example, it acts as a substrate for chitinase enzymes, which catalyze the hydrolysis of the glycosidic bonds in chitin . This interaction is crucial for the degradation and recycling of chitin in nature .
類似化合物との比較
Similar Compounds: : Similar compounds include other acetylated chitooligosaccharides such as N,N’,N’‘,N’‘’-Tetraacetylchitotriose and N,N’,N’‘,N’‘’-Tetraacetylchitopentaose .
Uniqueness: : N,N’,N’‘,N’‘’-Tetraacetylchitotetraose is unique due to its specific sequence of four 2-acetamido-2-deoxy-β-D-glucopyranose residues, which provides distinct structural and functional properties compared to other chitooligosaccharides .
特性
分子式 |
C32H54N4O21 |
|---|---|
分子量 |
830.8 g/mol |
IUPAC名 |
N-[2-[5-acetamido-6-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)22(47)27(15(46)6-38)55-31-20(35-12(3)44)25(50)29(17(8-40)53-31)57-32-21(36-13(4)45)26(51)28(18(9-41)54-32)56-30-19(34-11(2)43)24(49)23(48)16(7-39)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45) |
InChIキー |
VDENSBHPZQKGGL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)

![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)



![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)

![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)


